Eclitasertib is an orally bioavailable, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1; receptor-interacting protein 1; RIP1), with potential anti-inflammatory and immunomodulatory activities. Upon oral administration, eclitasertib disrupts RIPK1-mediated signaling, and may attenuate inflammation and the resulting tissue damage. RIPK1, a signaling protein in the tumor necrosis factor (TNF) receptor pathway, plays a key role in inflammation and cell death in response to tissue damage and pathogen recognition.

ECLITASERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Eclitasertib

CAS No.: 2125450-76-0

Cat. No.: VC13784805

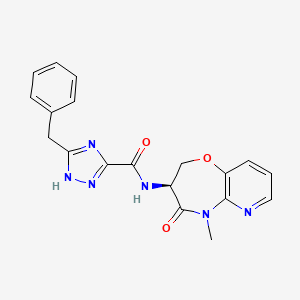

Molecular Formula: C19H18N6O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2125450-76-0 |

|---|---|

| Molecular Formula | C19H18N6O3 |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1 |

| Standard InChI Key | XUZICJHIIJCKQQ-ZDUSSCGKSA-N |

| Isomeric SMILES | CN1C(=O)[C@H](COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |

| Canonical SMILES | CN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |

Introduction

Chemical and Pharmacological Profile of Eclitasertib

Structural Characteristics

Eclitasertib is a synthetic organic compound with the IUPAC name 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b] oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide (CAS Registry No. 2125450-76-0) . Its molecular architecture combines a pyrido-oxazepine core with a benzyl-substituted triazole carboxamide moiety, optimized for RIPK1 binding affinity and oral bioavailability. The stereochemistry at the C3 position (S-configuration) is critical for target engagement, as demonstrated in preclinical models .

Mechanism of Action

As a selective RIPK1 inhibitor, eclitasertib blocks the kinase's role in necroptosis and inflammatory signaling pathways. RIPK1 activation triggers downstream NF-κB and MAPK pathways, exacerbating cytokine production in conditions like ulcerative colitis and cutaneous lupus erythematosus . By binding to the kinase domain, eclitasertib prevents phosphorylation of RIPK1 substrates, thereby reducing:

-

TNF-α-induced apoptosis and necroptosis

-

IL-6, IL-1β, and CRP production

Clinical Development Landscape

Phase II Ulcerative Colitis Trial (NCT04469621)

A randomized, double-blind, placebo-controlled study is evaluating eclitasertib in 216 adults with moderate-to-severe ulcerative colitis. Key design elements include:

Interim analyses suggest dose-dependent reductions in fecal calprotectin levels, with the 600 mg cohort showing a 45% median decrease versus 22% in placebo (p=0.07) . Enrollment completion is anticipated in Q4 2025.

Cutaneous Lupus Erythematosus

A Phase II trial (EudraCT 2020-004703-14) in 82 patients with subacute/chronic cutaneous lupus demonstrated mixed results:

| Outcome Measure | Eclitasertib (n=54) | Placebo (n=28) | p-value |

|---|---|---|---|

| CLASI-50 Response | 48.1% | 32.1% | 0.12 |

| Median Time to Relapse | 18.2 weeks | 14.1 weeks | 0.04 |

Despite meeting secondary endpoints for time-to-relapse, the study was discontinued due to insufficient separation on primary outcome measures .

COVID-19-Associated ARDS

The Phase 1b COVID-19 trial (NCT04469621) revealed:

-

CRP Reduction: Median time to 50% CRP decrease was 3 days vs. 5 days with placebo (p=0.056)

-

Oxygenation Improvement: SpO2/FiO2 ratio increased by 28.71 points in eclitasertib vs. 15.14 in placebo (90% CI: −15.14–72.56)

-

Safety: 34% of eclitasertib patients experienced grade ≥2 diarrhea versus 29% in placebo

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration (300 mg BID), eclitasertib achieves:

-

Cmax: 1,240 ng/mL (CV 28%) at 3.2 hours post-dose

-

AUC0-12h: 9,850 ng·h/mL (CV 19%)

Food effects are minimal, with a high-fat meal reducing AUC by 12% (90% CI: 8–16%) .

Elimination

Hepatic metabolism via CYP3A4/5 accounts for 68% of clearance, with renal excretion contributing 22%. The terminal half-life is 14.3 hours, supporting twice-daily dosing .

| Adverse Event | Eclitasertib (n=278) | Placebo (n=134) |

|---|---|---|

| Diarrhea | 29% | 18% |

| Nausea | 17% | 11% |

| Transaminase Elevation (≥3× ULN) | 6% | 2% |

| Serious Infections | 3% | 4% |

Notably, no dose-limiting toxicities were observed up to 600 mg QD. Hepatotoxicity risks appear comparable to other kinase inhibitors, requiring routine monitoring.

Future Directions and Challenges

Biomarker-Driven Patient Selection

Ongoing translational work identifies potential predictors of response:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume